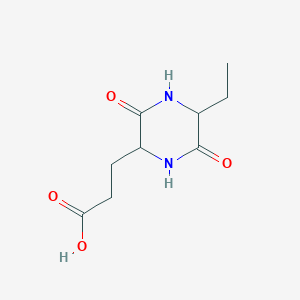
3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with an ethyl group and a propanoic acid moiety
Preparation Methods
The synthesis of 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.
Substitution with Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as sodium hydride.
Introduction of Propanoic Acid Moiety: The final step involves the reaction of the substituted piperazine with acrylonitrile followed by hydrolysis to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.
Chemical Reactions Analysis
3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid can be compared with other similar compounds, such as:
3-(5-Isobutyl-3,6-dioxopiperazin-2-yl)propanoic acid: This compound has a similar structure but with an isobutyl group instead of an ethyl group. It may exhibit different chemical and biological properties due to this structural difference.
3-(5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl)propanoic acid: This compound contains a carboxyethyl group, which may influence its reactivity and applications.
Properties
CAS No. |
744981-42-8 |
|---|---|
Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(5-ethyl-3,6-dioxopiperazin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-2-5-8(14)11-6(9(15)10-5)3-4-7(12)13/h5-6H,2-4H2,1H3,(H,10,15)(H,11,14)(H,12,13) |
InChI Key |
MFBOYJUGXXGZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(C(=O)N1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















